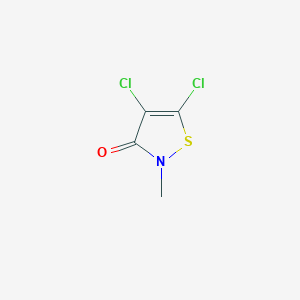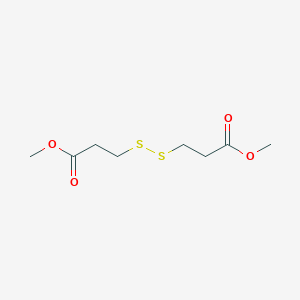
3,3,3-Trifluoro-2,2-dimethylpropanoic acid
Übersicht
Beschreibung
3,3,3-Trifluoro-2,2-dimethylpropanoic acid is an organic compound with the molecular formula C5H7F3O2. It is a white to almost white powder or crystalline solid with a melting point of 73-77°C . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid typically involves the following steps :
Starting Material: 2-Trifluoromethyl-2-propanol is reacted with acetonitrile and sodium hydride.
Intermediate Formation: The reaction mixture is treated with p-toluenesulfonyl chloride, followed by aqueous workup to isolate the intermediate.
Cyanation: The intermediate is then reacted with sodium cyanide in dimethylformamide under reflux conditions.
Hydrolysis: The resulting product is hydrolyzed with sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
3,3,3-Trifluoro-2,2-dimethylpropanoic acid undergoes various chemical reactions, including :
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of new carbon-fluorine bonds.
Decarboxylation: This compound can undergo decarboxylation to form trifluoromethyl-substituted hydrocarbons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,3,3-Trifluoro-2,2-dimethylpropanoic acid has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is involved in the synthesis of inhibitors for enzymes such as neutrophil elastase and proteinase.
Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Wirkmechanismus
The mechanism of action of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid involves its interaction with molecular targets through its trifluoromethyl group . This group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact with specific enzymes and receptors. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
3,3,3-Trifluoro-2,2-dimethylpropanoic acid can be compared with other similar compounds, such as :
- 3,3,3-Trifluoropropionic acid
- 2,2-Difluoropropionic acid
- 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid
- Fluoroacetic acid
- 2-Fluoropropionic acid
These compounds share the trifluoromethyl group but differ in their structural and chemical properties The presence of additional fluorine atoms or different functional groups can significantly alter their reactivity and applications
Eigenschaften
IUPAC Name |
3,3,3-trifluoro-2,2-dimethylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2/c1-4(2,3(9)10)5(6,7)8/h1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFSJVUPIXOCFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600802 | |
| Record name | 3,3,3-Trifluoro-2,2-dimethylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889940-13-0 | |
| Record name | 3,3,3-Trifluoro-2,2-dimethylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889940-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,3-Trifluoro-2,2-dimethylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-Trifluoro-2,2-dimethylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,3,3-Trifluoro-2,2-dimethylpropanoic acid useful for synthesizing specific types of heteroarenes?
A1: this compound is a valuable reagent for directly introducing the C(CF3)Me2 group into heteroarenes. This is particularly useful because the C(CF3)Me2 moiety can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, which are crucial factors in drug design. [, ]
Q2: What are the advantages of using this compound in decarboxylative reactions compared to other methods?
A2: Traditional methods for incorporating the C(CF3)Me2 group often rely on transition-metal catalysts, which can be expensive and require additional purification steps. Research has shown that this compound can be used in decarboxylative reactions without needing any transition-metal catalyst. [] This makes the synthesis process more efficient and cost-effective. The base used in the reaction plays a crucial role in facilitating the decarboxylation and subsequent transfer of the C(CF3)Me2 group. [, ]
Q3: Can you provide specific examples of compounds synthesized using this compound?
A3: Research highlights the successful synthesis of various C(CF3)Me2-containing heteroarenes, including those with potential applications in drug discovery. For instance, the synthesis of CMe2CF3-containing chroman-4-ones, which are precursors for Transient Receptor Potential Vanilloid 1 (TRPV1) modulation, showcases the method's utility in medicinal chemistry. [] Additionally, the synthesis of 1,1-dimethyl-2,2,2-trifluoroethyl substituted oxindoles through a cascade process involving activated alkenes and C-H functionalization demonstrates the versatility of this approach. []
Q4: Are there any limitations or challenges associated with using this compound in synthesis?
A4: While this area of research is still developing, ongoing studies aim to address potential limitations and explore the full scope of this compound applications. Future research may focus on expanding the substrate scope, optimizing reaction conditions for broader applicability, and investigating the reactivity of this compound with various functional groups.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B41732.png)









![Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl-](/img/structure/B41754.png)
![(6Ar,7aR,9S,10S,11aR)-4-hydroxy-2,9,10-trimethoxy-6a,9,10-trimethyl-7a,11a-dihydro-7H-isochromeno[4,3-g][1,4]benzodioxin-5-one](/img/structure/B41758.png)

